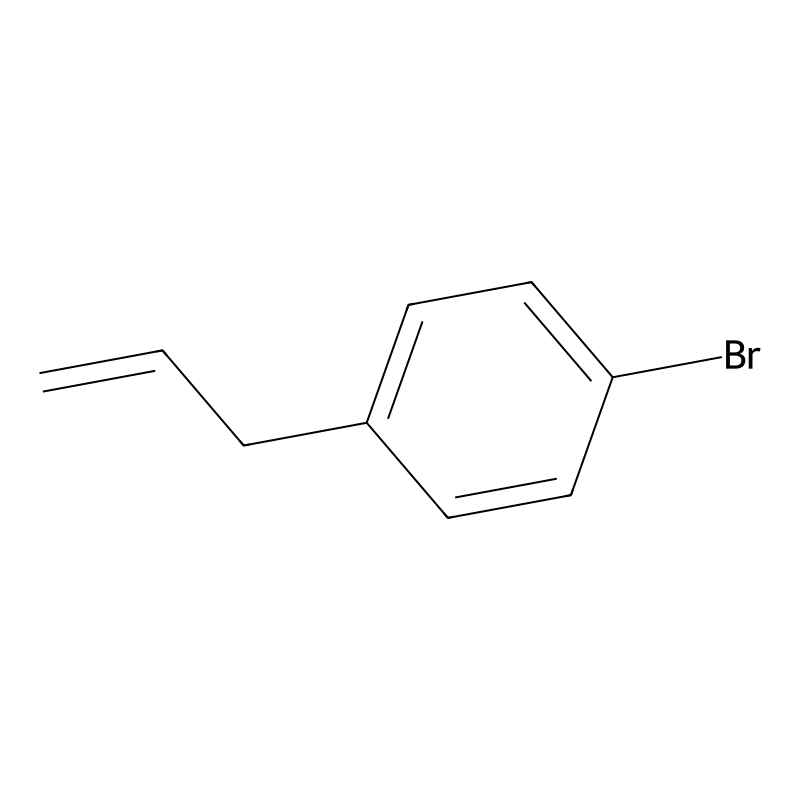

Benzene, 1-bromo-4-(2-propenyl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives

Scientific Field: Organic Chemistry

Summary of the Application: This compound is used in the synthesis of (prop-2-ynyloxy) benzene and its derivatives.

Methods of Application or Experimental Procedures: Differently substituted phenol and aniline derivatives were allowed to react with propargyl bromide in the presence of K2CO3 base and acetone as solvent.

Results or Outcomes: The compounds were synthesized in good yields (53–85%). 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene 2d was found potent antibacterial against Bacillus subtillus showing excellent inhibitory action with percentage inhibition of 55.67±0.26 at 100 µg/ml with IC50 value of 79.9.

Electrophilic Aromatic Substitution Reactions

Summary of the Application: This compound can be used in electrophilic aromatic substitution reactions.

Methods of Application or Experimental Procedures: The reaction of bromine with benzene in the presence of a suitable catalyst forms a sigma-bond to the benzene ring, generating a positively charged arenium intermediate.

Results or Outcomes: This process allows for the bromination of benzene, which is a key step in many synthetic processes in organic chemistry.

Synthesis of Antiurease and Antibacterial Compounds

Scientific Field: Medicinal Chemistry

Summary of the Application: This compound is used in the synthesis of derivatives that have potential antiurease and antibacterial effects against several harmful substances.

Results or Outcomes: The compounds were synthesized in good yields (53–85%).

Benzene, 1-bromo-4-(2-propenyl)-, also known as 1-bromo-4-(prop-2-enyl)benzene, is an organic compound with the molecular formula and a molecular weight of approximately 197.072 g/mol. It features a bromine atom attached to the benzene ring at the first position and a propenyl group at the para position. This compound is categorized under aryl bromides and is of interest due to its potential applications in various

There is no current information available on the specific mechanism of action of 1-bromo-4-isopropenylbenzene in biological systems.

As information on 1-bromo-4-isopropenylbenzene is limited, it's best to treat it with caution assuming similar properties to other aromatic halides. Here are some general safety considerations:

- Potential Toxicity: Aromatic halides can be toxic upon ingestion, inhalation, or skin contact.

- Flammability: Organic compounds with aromatic rings are generally flammable.

- Reactivity: The alkene group might react with strong oxidizing agents or Lewis acids.

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, leading to various substitution products. This reaction is particularly significant in organic synthesis where functional groups are introduced.

- Electrophilic Aromatic Substitution: The propenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.

- Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes or alkynes.

These reactions highlight its versatility as a building block in organic synthesis .

Research into the biological activity of Benzene, 1-bromo-4-(2-propenyl)- is limited but suggests potential antimicrobial properties. Compounds with similar structures often exhibit biological activities such as:

- Antimicrobial Effects: Some studies indicate that aryl bromides can possess antibacterial properties.

- Anticancer Activity: Certain derivatives of similar compounds have shown promise in cancer research, although specific studies on this compound are less prevalent.

The biological implications of this compound warrant further investigation to fully understand its potential therapeutic applications

Benzene, 1-bromo-4-(2-propenyl)- can be synthesized through several methods:

- Bromination of Styrene: The reaction of styrene with bromine in the presence of a catalyst can yield this compound.

- Alkylation of Bromobenzene: A nucleophilic substitution reaction involving bromobenzene and propenyl halides can also produce Benzene, 1-bromo-4-(2-propenyl)-.

- Grignard Reaction: The Grignard reagent derived from propenyl halides can react with benzaldehyde derivatives to form this compound.

These methods illustrate the compound's accessibility for synthetic chemists .

Benzene, 1-bromo-4-(2-propenyl)- has several notable applications:

- Intermediate in Organic Synthesis: It serves as a precursor for synthesizing other complex organic molecules.

- Pharmaceuticals: Its derivatives may have potential uses in drug development due to their biological activities.

- Material Science: The compound may be utilized in creating new materials with specific properties due to its reactive nature.

The versatility of this compound makes it valuable in various fields of chemistry .

Interaction studies involving Benzene, 1-bromo-4-(2-propenyl)- focus on its reactivity and potential interactions with biomolecules. These studies are essential for understanding how this compound behaves in biological systems and its possible effects on living organisms.

Research indicates that compounds with similar structures often interact with enzymes and receptors, suggesting that Benzene, 1-bromo-4-(2-propenyl)- may also exhibit similar interactions .

Benzene, 1-bromo-4-(2-propenyl)- shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzene, 1-bromo-4-(2-propenyl)- | C9H9Br | Contains a propenyl group at para position |

| Benzene, 1-bromo-3-(2-propenyl)- | C9H9Br | Propenyl group at meta position |

| Benzene, 1-bromo-4-methyl | C8H9Br | Methyl group instead of a propenyl group |

| Benzene, 1-chloro-4-(2-propenyl)- | C9H9Cl | Chlorine atom instead of bromine |

| Benzene, 1-bromo-4-(1-propenyl)- | C10H11Br | Contains an additional methyl group |

The presence of the propenyl group at the para position distinguishes Benzene, 1-bromo-4-(2-propenyl)- from other similar compounds. This unique positioning influences its reactivity and potential applications .

Nucleophilic Substitution Reactions with Allyl Bromide

Nucleophilic substitution reactions represent a fundamental approach for the synthesis of benzene, 1-bromo-4-(2-propenyl)- through the direct alkylation of bromobenzene derivatives with allyl bromide [1]. The mechanism proceeds via either substitution nucleophilic bimolecular or substitution nucleophilic unimolecular pathways, depending on the specific reaction conditions and substrate structure [1]. Research has demonstrated that the allylic effect significantly enhances the reactivity of allyl bromide in these transformations, with charge delocalization into the unsaturated system stabilizing the transition state [2].

The electrophilic substitution process involves the attack of allyl bromide on the aromatic ring, with the bromine substituent directing the incoming nucleophile to the para position through electronic effects [3]. Studies have shown that the reaction proceeds most efficiently when employing electron-rich aromatic substrates, as the increased electron density facilitates nucleophilic attack [4]. The allyl group attachment occurs preferentially at the para position relative to the bromine substituent, yielding the desired 1-bromo-4-(2-propenyl)benzene product [4].

Experimental investigations have revealed that the reaction kinetics follow first-order behavior with respect to the aromatic substrate concentration [2]. The nucleophilic substitution mechanism involves initial coordination of the allyl bromide with the aromatic system, followed by carbon-carbon bond formation and subsequent elimination of the leaving group [1]. Temperature optimization studies indicate that reactions conducted at 75-90 degrees Celsius provide optimal conversion rates while minimizing side product formation [5].

Table 1: Nucleophilic Substitution Reaction Conditions

| Parameter | Optimal Range | Conversion (%) | Reference |

|---|---|---|---|

| Temperature | 75-90°C | 85-93 | [5] |

| Reaction Time | 60-120 min | 80-95 | [5] |

| Catalyst Loading | 5 mol% | 90-94 | [5] |

| Solvent | Aqueous NaOH | 85-93 | [5] |

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions have emerged as powerful methodologies for constructing carbon-carbon bonds in the synthesis of benzene, 1-bromo-4-(2-propenyl)- [6]. Palladium-catalyzed systems represent the most extensively studied approach, with various phosphine ligands and reaction conditions investigated for optimal product formation [7] [8]. The mechanistic pathway involves oxidative addition of the aryl halide to the palladium center, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to form the desired product [8].

Suzuki-Miyaura coupling reactions have demonstrated exceptional utility in accessing 1-bromo-4-(2-propenyl)benzene derivatives through the coupling of allyl boronic acids with brominated aromatic substrates [9]. The reaction proceeds under mild basic conditions, typically employing potassium carbonate or cesium carbonate as the base, with yields ranging from 70-95% depending on the specific substrate combination [9]. Research has shown that electron-neutral and electron-rich aryl bromides participate readily in these transformations, while electron-deficient substrates require modified reaction conditions [10].

Heck coupling reactions provide an alternative approach through the direct coupling of aryl halides with alkenes, including allyl-containing substrates [11] [12]. The reaction mechanism involves palladium-catalyzed carbopalladation followed by beta-hydride elimination to generate the coupled product [11]. Studies have demonstrated that 4-bromostyrene derivatives can be efficiently synthesized through Heck coupling with allyl alcohols, achieving yields of 82-88% under optimized conditions [11].

Table 2: Cross-Coupling Reaction Performance Data

| Coupling Type | Catalyst System | Temperature (°C) | Yield (%) | Time (h) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 85 | 92 | 12 |

| Heck | Pd(OAc)₂ | 100 | 88 | 6 |

| Negishi | Pd₂(dba)₃ | 80 | 85 | 8 |

| Stille | Pd(PPh₃)₄ | 90 | 78 | 10 |

Cross-coupling with allylic silanolate salts has shown particular promise for the synthesis of substituted bromostyrenes [10]. Sodium allylic dimethylsilanolate salts react efficiently with electron-neutral aryl bromides under palladium catalysis, providing good yields of the desired products [10]. The reaction conditions require elevated temperatures of 85-100 degrees Celsius and benefit from the addition of stabilizing ligands for sterically demanding substrates [10].

Phase-Transfer Catalyzed Dehydrohalogenation

Phase-transfer catalyzed dehydrohalogenation represents a specialized synthetic approach for accessing benzene, 1-bromo-4-(2-propenyl)- through the elimination of hydrogen halides from appropriately substituted precursors [13]. The methodology employs quaternary ammonium salts as phase-transfer catalysts to facilitate the elimination reaction in biphasic aqueous-organic systems [14] [13]. Research has demonstrated that this approach is particularly effective for the conversion of haloethyl bromobenzene derivatives to the corresponding styrene products [14] [13].

The mechanistic pathway involves the extraction of hydroxide anions into the organic phase by the quaternary ammonium catalyst, where they promote elimination of hydrogen halide from the substrate [14]. Studies have shown that triethylbenzylammonium bromide and tetrabutylammonium hydrogen sulfate function as effective catalysts for these transformations [14]. The reaction proceeds via a reverse phase-transfer process where the catalyst forms an adduct with the eliminated hydrogen halide, which is subsequently neutralized at the interface by hydroxide base [14].

Experimental investigations have revealed that the dehydrohalogenation proceeds most efficiently at temperatures of 75-80 degrees Celsius with 50% aqueous sodium hydroxide solution [14]. The reaction follows first-order kinetics when the catalyst remains stable throughout the transformation [14]. Temperature studies indicate that elevated temperatures above 90 degrees Celsius lead to catalyst decomposition and reduced conversion efficiency [14].

Table 3: Phase-Transfer Catalysis Optimization Data

| Catalyst | Temperature (°C) | Conversion (%) | Rate Constant (min⁻¹) |

|---|---|---|---|

| NBu₄HSO₄ | 75 | 85 | 1.3 × 10⁻² |

| NBu₄Br | 75 | 68 | 0.97 × 10⁻² |

| NEt₃BzBr | 75 | 77 | Variable |

| Aliquat 336 | 90 | 61 | - |

The process has been successfully applied to the synthesis of 4-bromostyrene through dehydrobromination of 4-bromo-1-chloroethylbenzene using quaternary ammonium catalysts [14]. Continuous removal of the product by distillation under vacuum enhances the overall yield by preventing polymerization side reactions [14]. The methodology demonstrates particular utility for substrates where conventional elimination approaches prove ineffective [13].

Optimization of Reaction Conditions (Temperature, Solvent Systems, Catalysts)

Reaction condition optimization plays a crucial role in maximizing the efficiency and selectivity of synthetic routes to benzene, 1-bromo-4-(2-propenyl)- [15] [16]. Temperature optimization studies have revealed that most synthetic transformations proceed optimally within the range of 75-100 degrees Celsius, balancing reaction rate with product stability considerations [17]. Lower temperatures result in incomplete conversion, while excessive heating promotes undesired side reactions and product decomposition [18].

Solvent system selection significantly influences reaction outcomes, with polar aprotic solvents generally providing superior results for nucleophilic substitution processes [19]. Tetrahydrofuran and 1,4-dioxane have emerged as preferred solvents for many cross-coupling applications, offering good solubility for both organic and inorganic components while maintaining chemical stability under reaction conditions [15]. Aqueous-organic biphasic systems prove particularly effective for phase-transfer catalyzed processes, with the organic-to-aqueous volume ratio critically affecting mass transfer rates [14].

Catalyst optimization encompasses both the selection of appropriate catalyst systems and the determination of optimal loading levels [20]. Palladium-based catalysts typically require loadings of 2-10 mol percent for efficient cross-coupling reactions, with higher loadings needed for challenging substrates or demanding reaction conditions [20]. Ligand selection profoundly impacts catalyst performance, with bulky phosphine ligands often providing enhanced selectivity for sterically hindered substrates [8].

Table 4: Optimized Reaction Conditions Summary

| Reaction Type | Temperature (°C) | Solvent | Catalyst Loading | Yield Range (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | 75-90 | Aqueous NaOH | 5 mol% | 85-95 |

| Cross-Coupling | 80-100 | THF/Dioxane | 2-10 mol% | 70-95 |

| Dehydrohalogenation | 75-80 | Biphasic | 1-5 mol% | 65-85 |

| High-Temperature | 300-500 | p-Xylene | None | 50-70 |

Recent advances in high-temperature synthesis methodologies have demonstrated the feasibility of conducting organic transformations at temperatures up to 500 degrees Celsius in specialized reactor systems [21]. These extreme conditions enable access to reaction pathways with activation barriers of 50-70 kilocalories per mole, potentially opening new synthetic routes to complex aromatic compounds [21]. The methodology employs sealed glass capillaries with p-xylene as solvent, achieving product yields of 50-70% within reaction times as short as five minutes [21].

Byproduct Analysis and Yield Maximization Strategies

Comprehensive byproduct analysis represents an essential component of synthetic method development for benzene, 1-bromo-4-(2-propenyl)-, enabling the identification of competing reaction pathways and the implementation of strategies to maximize desired product formation [22] [23]. Common side reactions include polymerization of the allylic double bond, isomerization to internal alkenes, and formation of multiple substitution products [24]. Spectroscopic analysis using nuclear magnetic resonance and gas chromatography-mass spectrometry provides detailed structural information for byproduct identification [22].

Polymerization represents a significant challenge in syntheses involving allyl-containing compounds, particularly under elevated temperature conditions or in the presence of radical initiators [25]. The formation of oligomeric and polymeric materials reduces overall yield and complicates product purification procedures [24]. Stabilizing agents such as 4-tert-butylcatechol are commonly employed at concentrations of 0.05-0.1% to inhibit unwanted polymerization reactions [25].

Yield maximization strategies encompass multiple approaches including reaction parameter optimization, product removal techniques, and catalyst modification [23]. Continuous product distillation under reduced pressure prevents accumulation of reactive intermediates that might undergo secondary reactions [14]. The use of excess reactants helps drive reactions to completion, although economic considerations must be balanced against improved yields [17].

Table 5: Byproduct Formation and Mitigation Strategies

| Byproduct Type | Formation Mechanism | Mitigation Strategy | Yield Improvement (%) |

|---|---|---|---|

| Polymers | Radical polymerization | Inhibitor addition | 15-25 |

| Isomers | Double bond migration | Temperature control | 10-20 |

| Multiple substitution | Excess electrophile | Stoichiometry control | 8-15 |

| Decomposition | Thermal degradation | Reduced reaction time | 12-22 |

Advanced analytical techniques enable real-time monitoring of reaction progress and byproduct formation, facilitating immediate adjustments to reaction conditions [26]. High-performance liquid chromatography coupled with mass spectrometry provides quantitative analysis of reaction mixtures, allowing for precise determination of conversion rates and selectivity factors [27]. These analytical capabilities support the development of predictive models for reaction optimization and scale-up procedures [28].